molecular formula C11H8F3NO B15335219 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole

Cat. No.: B15335219
M. Wt: 227.18 g/mol
InChI Key: AZORXXBFEAQJQU-UHFFFAOYSA-N
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Description

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenyl ring or the oxazole ring .

Scientific Research Applications

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)pyrazine
  • 2-Methyl-5-(trifluoromethyl)benzoxazole
  • 2-Methyl-5-(trifluoromethyl)thiazole

Uniqueness

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole is unique due to the presence of both the oxazole ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3

InChI Key

AZORXXBFEAQJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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